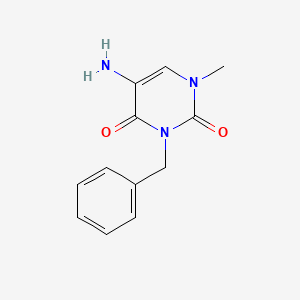

5-Amino-3-benzyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

5-Amino-3-benzyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound featuring a tetrahydropyrimidine core substituted with a benzyl group at position 3, a methyl group at position 1, and an amino group at position 3.

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

5-amino-3-benzyl-1-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C12H13N3O2/c1-14-8-10(13)11(16)15(12(14)17)7-9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3 |

InChI Key |

DRUAFJLBQCIOKU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-benzyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization with urea. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-benzyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce various substituents into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-Amino-3-benzyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-3-benzyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of inflammatory mediators or modulation of neurotransmitter receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydropyrimidine derivatives exhibit structural diversity based on substituent patterns. Below is a comparative analysis of 5-Amino-3-benzyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione with analogous compounds:

Table 1: Structural and Functional Comparison

*Calculated based on formula C₁₂H₁₃N₃O₂.

Key Observations

Substituent Effects on Lipophilicity: The benzyl group in the target compound increases lipophilicity compared to methyl or ethyl substituents in analogues (e.g., 5-Amino-3,6-dimethyl derivative ). This property may enhance blood-brain barrier penetration in drug candidates. The propyl group in 5-Amino-1-ethyl-3-propyl-... introduces chain flexibility but reduces solubility, limiting its utility in aqueous environments.

Functional Group Interactions: The amino group at position 5 in the target compound contrasts with the hydroxyl group in 5-hydroxy derivatives . The amino group’s basicity and hydrogen-bonding capacity may favor receptor binding, whereas the hydroxyl group could participate in redox reactions or tautomerization.

Synthetic Accessibility :

- Derivatives with smaller substituents (e.g., methyl or ethyl) are often synthesized via cyclocondensation of urea analogues with ketones or aldehydes .

- The benzyl-substituted compound likely requires protective group strategies or transition-metal catalysis to avoid side reactions during synthesis .

The 5-hydroxy analogue has been studied for antioxidant properties, underscoring how minor structural changes redirect biological activity.

Biological Activity

5-Amino-3-benzyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a nitrogen-containing heterocyclic compound that has gained attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is . Its structure features a tetrahydropyrimidine ring with amino and carbonyl functional groups, which are critical for its biological activity. The presence of the benzyl group enhances lipophilicity, potentially improving membrane permeability.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

| Compound | Activity Type | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | Gram-positive and Gram-negative bacteria |

| Related Tetrahydropyrimidines | Antifungal | Candida species |

Antioxidant Properties

The antioxidant capacity of 5-amino derivatives has been evaluated using various assays such as DPPH radical scavenging. These compounds demonstrate the ability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .

Neuroprotective Effects

Recent studies suggest that compounds structurally related to this compound may exhibit neuroprotective effects through the inhibition of enzymes like acetylcholinesterase (AChE). This inhibition can enhance acetylcholine levels in the brain, potentially benefiting conditions such as Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in neurotransmitter metabolism.

- Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, influencing membrane fluidity and function.

- Radical Scavenging : The presence of functional groups enables it to donate electrons to free radicals, thereby stabilizing them.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of tetrahydropyrimidine derivatives, this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL. The study concluded that structural modifications could enhance activity further .

Study 2: Neuroprotective Potential

A recent investigation into neuroprotective agents highlighted that derivatives similar to this compound significantly inhibited AChE activity in vitro. This suggests potential therapeutic applications in treating neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.